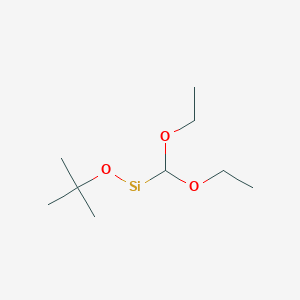
CID 78061243
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 78061243 is a chemical compound with unique properties and applications. It is known for its specific molecular structure and reactivity, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 78061243 involves multiple steps, including the use of specific reagents and catalysts. The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity and yield. Common methods include:
Step 1: Initial reaction with [reagent] under [conditions].
Step 2: Intermediate formation and subsequent reaction with [reagent] under [conditions].
Step 3: Final purification and isolation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves:
Raw Material Preparation: Ensuring the purity and availability of starting materials.
Reaction Optimization: Using advanced techniques to optimize reaction conditions and improve yield.
Purification: Employing methods such as crystallization, distillation, and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
CID 78061243 undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include [agent], used under [conditions].
Reduction: Common reducing agents include [agent], used under [conditions].
Substitution: Common reagents include [agent], used under [conditions].
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of [product].
Reduction: Formation of [product].
Substitution: Formation of [product].
Scientific Research Applications
CID 78061243 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis.
Biology: Studied for its effects on biological systems and potential therapeutic applications.
Medicine: Investigated for its potential use in drug development and treatment of diseases.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of CID 78061243 involves its interaction with specific molecular targets and pathways. It exerts its effects by:
Binding to Receptors: Interacting with specific receptors on cell surfaces.
Modulating Enzymes: Affecting the activity of enzymes involved in various biochemical pathways.
Influencing Gene Expression: Altering the expression of specific genes.
Properties
Molecular Formula |
C9H20O3Si |
|---|---|
Molecular Weight |
204.34 g/mol |
InChI |
InChI=1S/C9H20O3Si/c1-6-10-8(11-7-2)13-12-9(3,4)5/h8H,6-7H2,1-5H3 |
InChI Key |
BSXCYZZWOLRZLW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(OCC)[Si]OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















